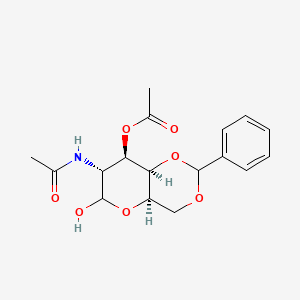
2-(Acetylamino)-2-deoxy-3-O-acetyl-4,6-O-benzylidene-D-galactopyranose
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Acetylamino)-2-deoxy-3-O-acetyl-4,6-O-benzylidene-D-galactopyranose is a complex organic compound that belongs to the class of acylaminosugars These compounds are characterized by the presence of an acylamino group attached to a sugar molecule
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Acetylamino)-2-deoxy-3-O-acetyl-4,6-O-benzylidene-D-galactopyranose typically involves multiple steps, starting from D-galactopyranose. The process includes the protection of hydroxyl groups, acetylation, and the introduction of the benzylidene group. Common reagents used in these steps include acetic anhydride for acetylation and benzaldehyde for the formation of the benzylidene group. The reaction conditions often require the use of catalysts and specific solvents to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
2-(Acetylamino)-2-deoxy-3-O-acetyl-4,6-O-benzylidene-D-galactopyranose can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove specific groups or to convert the compound into a different form.
Substitution: The acetyl and benzylidene groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, pH, and solvent choice, are critical for achieving the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
科学研究应用
2-(Acetylamino)-2-deoxy-3-O-acetyl-4,6-O-benzylidene-D-galactopyranose has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to carbohydrate metabolism and enzyme interactions.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds
作用机制
The mechanism of action of 2-(Acetylamino)-2-deoxy-3-O-acetyl-4,6-O-benzylidene-D-galactopyranose involves its interaction with specific molecular targets, such as enzymes and receptors. The acetyl and benzylidene groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activities, modulation of signal transduction pathways, and alteration of cellular processes .
相似化合物的比较
Similar Compounds
- 2-(Acetylamino)-2-deoxy-4-O-sulfo-alpha-D-galactopyranose
- 2-acetylamino-2-deoxy-beta-D-allopyranose
Uniqueness
Compared to similar compounds, 2-(Acetylamino)-2-deoxy-3-O-acetyl-4,6-O-benzylidene-D-galactopyranose is unique due to the presence of both acetyl and benzylidene groups. These modifications enhance its chemical stability and reactivity, making it a valuable compound for various applications. The benzylidene group, in particular, provides additional steric hindrance and electronic effects, which can influence the compound’s behavior in chemical reactions and biological systems .
属性
分子式 |
C17H21NO7 |
|---|---|
分子量 |
351.4 g/mol |
IUPAC 名称 |
[(4aR,7R,8R,8aR)-7-acetamido-6-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] acetate |
InChI |
InChI=1S/C17H21NO7/c1-9(19)18-13-15(23-10(2)20)14-12(24-16(13)21)8-22-17(25-14)11-6-4-3-5-7-11/h3-7,12-17,21H,8H2,1-2H3,(H,18,19)/t12-,13-,14+,15-,16?,17?/m1/s1 |
InChI 键 |
OPEPHRZBCPGJGP-UUVLZXSASA-N |
手性 SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]2[C@@H](COC(O2)C3=CC=CC=C3)OC1O)OC(=O)C |
规范 SMILES |
CC(=O)NC1C(C2C(COC(O2)C3=CC=CC=C3)OC1O)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















